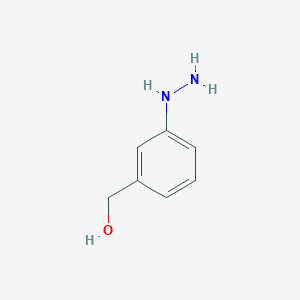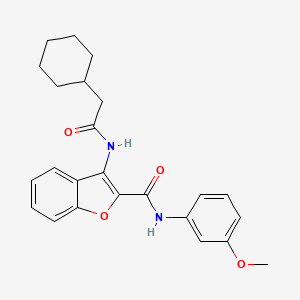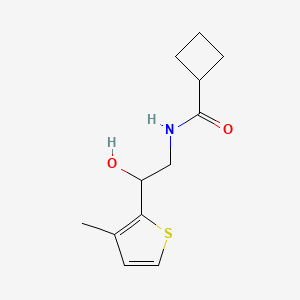
4-Cycloheptylthiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cycloheptylthiomorpholine 1,1-dioxide” is a chemical compound with the molecular formula C11H21NO2S. Its average mass is 231.355 Da and its monoisotopic mass is 231.129303 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cycloheptylthiomorpholine 1,1-dioxide” are not explicitly mentioned in the available resources. Generally, physical properties can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties might include reactivity, flammability, and the types of chemical reactions the substance can undergo .Aplicaciones Científicas De Investigación
Microwave‐Assisted 1,3‐Dipolar Cycloaddition
Microwave technology facilitates 1,3-dipolar cycloaddition reactions, crucial for constructing five-membered heterocycles. This approach, applicable to generating 1,3-dipoles and promoting cycloaddition, offers enhanced reaction efficiency, regio-, and stereoselectivity, under milder conditions compared to conventional heating (Piñeiro & Melo, 2009).
Cyclodextrins and Their Uses
Cyclodextrins, cyclic oligosaccharides, act as molecular chelating agents due to their cage-like supramolecular structure. Their inclusion complex forming capability significantly modifies the properties of the materials they complex with, finding uses across industrial products, technologies, and analytical methods (Valle, 2004).
Sorption of Veterinary Pharmaceuticals in Soils
The sorption behavior of chemicals used as veterinary pharmaceuticals (VPs) in soil is reviewed, providing insights into their environmental mobility and interaction mechanisms. This information is vital for assessing the environmental impact and designing remediation strategies for compounds with similar physicochemical properties (Tolls, 2001).
Titanium Dioxide Nanoparticles in Medicine
Titanium dioxide nanoparticles, due to their photoactivity and ability to produce reactive oxygen species (ROS) under UV light, have applications in photodynamic therapy (PDT) for treating diseases like psoriasis and cancer. This review highlights their potential uses, including antimicrobial therapies (Ziental et al., 2020).
Sultone Derivatives with Pharmacological Potential
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a sultone derivative, exhibits potential for constructing new molecular systems with pharmacological properties. This review analyzes synthesis methods, chemical transformations, and the limited study of their pharmacological activity, indicating a need for further exploration (Hryhoriv et al., 2021).
g-C3N4-based Photocatalysts
g-C3N4-based photocatalysts, due to their physicochemical, optical, and electrical properties, drive various reduction and oxidation reactions under light irradiation. This review discusses their design strategies and applications in photocatalysis, highlighting their potential in environmental applications (Wen et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-cycloheptyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c13-15(14)9-7-12(8-10-15)11-5-3-1-2-4-6-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIVOANMHFKZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cycloheptylthiomorpholine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)




![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)


![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)


![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)